molecular formula C16H32Cl2N2S B068114 cis-2,5-Di(piperidinomethyl)-1-thiacyclopentane dihydrochloride CAS No. 172753-33-2

cis-2,5-Di(piperidinomethyl)-1-thiacyclopentane dihydrochloride

Cat. No. B068114
M. Wt: 355.4 g/mol
InChI Key: MJJZPRRUSOVOSC-TYIJTUDGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cis-2,5-Di(piperidinomethyl)-1-thiacyclopentane dihydrochloride, commonly known as CPT, is a potent and selective inhibitor of the human organic cation transporter 2 (hOCT2). It is a heterocyclic compound that has been extensively studied for its potential applications in the field of drug development.

Scientific Research Applications

CPT has been extensively studied for its potential applications in the field of drug development. It has been shown to inhibit the uptake of various organic cations, including dopamine, norepinephrine, and epinephrine, by cis-2,5-Di(piperidinomethyl)-1-thiacyclopentane dihydrochloride. This inhibition can lead to increased concentrations of these neurotransmitters in the brain, which can have therapeutic effects in the treatment of various neurological disorders, such as Parkinson's disease.

Mechanism Of Action

CPT works by binding to the extracellular domain of cis-2,5-Di(piperidinomethyl)-1-thiacyclopentane dihydrochloride, thereby blocking the uptake of organic cations. This inhibition can lead to increased concentrations of these cations in the extracellular fluid, which can have various physiological effects.

Biochemical And Physiological Effects

CPT has been shown to have various biochemical and physiological effects. It has been shown to increase the extracellular concentrations of dopamine, norepinephrine, and epinephrine in the brain, which can have therapeutic effects in the treatment of various neurological disorders. It has also been shown to inhibit the uptake of various drugs, such as metformin and cimetidine, by cis-2,5-Di(piperidinomethyl)-1-thiacyclopentane dihydrochloride, which can affect their pharmacokinetics and efficacy.

Advantages And Limitations For Lab Experiments

CPT has several advantages for lab experiments. It is a potent and selective inhibitor of cis-2,5-Di(piperidinomethyl)-1-thiacyclopentane dihydrochloride, which makes it a useful tool for studying the role of this transporter in various physiological processes. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, CPT has some limitations for lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. It also has some toxicity concerns, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of CPT. One direction is to investigate its potential therapeutic applications in the treatment of neurological disorders, such as Parkinson's disease. Another direction is to study its effects on the pharmacokinetics and efficacy of various drugs, which can have implications for drug development and personalized medicine. Additionally, further studies are needed to better understand its toxicity profile and long-term effects.

Synthesis Methods

The synthesis of CPT is a multi-step process that involves the reaction of various reagents and catalysts. The most common method for synthesizing CPT is the reaction of 1,3-dichloro-2-propanol with thiourea in the presence of sodium hydroxide. The resulting product is then treated with piperidine and formaldehyde to obtain CPT. The purity of the final product can be improved by recrystallization from ethanol.

properties

CAS RN

172753-33-2

Product Name

cis-2,5-Di(piperidinomethyl)-1-thiacyclopentane dihydrochloride

Molecular Formula

C16H32Cl2N2S

Molecular Weight

355.4 g/mol

IUPAC Name

1-[[(2S,5R)-5-(piperidin-1-ylmethyl)thiolan-2-yl]methyl]piperidine;dihydrochloride

InChI

InChI=1S/C16H30N2S.2ClH/c1-3-9-17(10-4-1)13-15-7-8-16(19-15)14-18-11-5-2-6-12-18;;/h15-16H,1-14H2;2*1H/t15-,16+;;

InChI Key

MJJZPRRUSOVOSC-TYIJTUDGSA-N

Isomeric SMILES

C1CCN(CC1)C[C@H]2CC[C@H](S2)CN3CCCCC3.Cl.Cl

SMILES

C1CCN(CC1)CC2CCC(S2)CN3CCCCC3.Cl.Cl

Canonical SMILES

C1CCN(CC1)CC2CCC(S2)CN3CCCCC3.Cl.Cl

Other CAS RN

172753-33-2

synonyms

1-[[(2R,5S)-5-(1-piperidylmethyl)thiolan-2-yl]methyl]piperidine dihydr ochloride

Origin of Product

United States

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